molecular formula C22H38O4 B1243214 Amphidinin A

Amphidinin A

Cat. No. B1243214
M. Wt: 366.5 g/mol
InChI Key: SYQIFDIGMSUBBN-PJZBKPNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amphidinin A is a natural product found in Amphidinium with data available.

Scientific Research Applications

Discovery and Structural Analysis

Amphidinin A, a novel linear natural product with an unprecedented carbon-skeleton, was first isolated from the cultured marine dinoflagellate Amphidinium sp. This compound, notable for its unique structure, was initially studied for its biogenetic relation to amphidinolides, a group of compounds known for various biological activities (Kobayashi, Yamaguchi, & Ishibashi, 1994). Further studies on amphidinin A elucidated the absolute configurations at six stereogenic centers, enhancing understanding of its structural complexity and potential biological applications (Iwai, Kubota, & Kobayashi, 2014).

Biogenetic Origins and Synthesis

Research into the biogenetic origins of amphidinin A through feeding experiments with 13C-labeled acetates revealed insights into its polyketide chain formation. This study provided a deeper understanding of the biosynthesis pathways of such marine natural products, which can be crucial for synthetic biology and drug discovery (Kubota, Sato, Iwai, & Kobayashi, 2016). Additionally, the total synthesis of amphidinin A and its analogues has been explored to understand its structural framework better and assess its biological properties (Yadav et al., 2011), (Wu, Wu, & Dai, 2013).

Biological Activities

Amphidinin A's relatives, such as amphidinins C-F, derived from the same dinoflagellate source, have shown antimicrobial activities against bacteria and fungi, hinting at the potential biological activities of amphidinin A itself (Kubota, Iwai, Sakai, Gonoi, & Kobayashi, 2014). Moreover, amphidinin G, a precursor to amphidinin A, demonstrated antifungal activity, suggesting a similar potential for amphidinin A in antimicrobial applications (Kubota et al., 2015).

properties

Product Name

Amphidinin A

Molecular Formula

C22H38O4

Molecular Weight

366.5 g/mol

IUPAC Name

7-[[(2S,4S,5R)-2,4-dimethyl-5-[(1E)-4-methylpenta-1,4-dienyl]oxolan-2-yl]methyl]-6-methyloct-7-ene-1,2,4-triol

InChI

InChI=1S/C22H38O4/c1-15(2)8-7-9-21-18(5)13-22(6,26-21)12-17(4)16(3)10-19(24)11-20(25)14-23/h7,9,16,18-21,23-25H,1,4,8,10-14H2,2-3,5-6H3/b9-7+/t16?,18-,19?,20?,21-,22+/m0/s1

InChI Key

SYQIFDIGMSUBBN-PJZBKPNISA-N

Isomeric SMILES

C[C@H]1C[C@@](O[C@H]1/C=C/CC(=C)C)(C)CC(=C)C(C)CC(CC(CO)O)O

Canonical SMILES

CC1CC(OC1C=CCC(=C)C)(C)CC(=C)C(C)CC(CC(CO)O)O

synonyms

amphidinin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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